3-Hydroxyisoxazole-5-carboxamide

Descripción general

Descripción

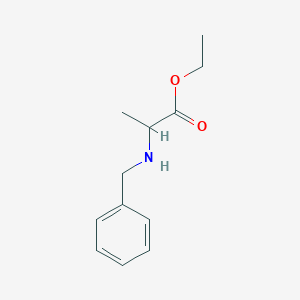

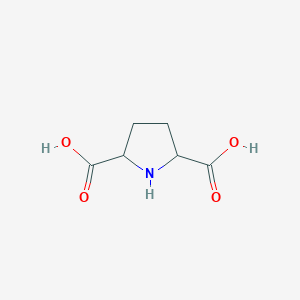

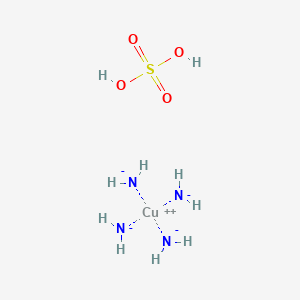

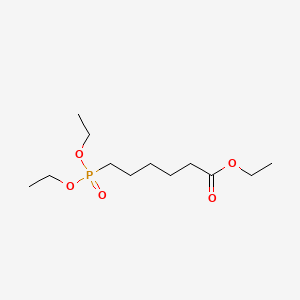

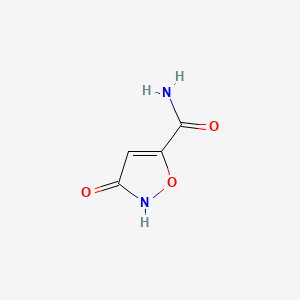

3-Hydroxyisoxazole-5-carboxamide is a chemical compound with the molecular formula C4H4N2O3 .

Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 128.09 .Aplicaciones Científicas De Investigación

Tautomerism Studies

- Tautomerism in Heteroaromatic Compounds: Research by Boulton and Katritzky (1961) explored the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles. They observed that isoxazol-5-ones, similar in structure to 3-Hydroxyisoxazole-5-carboxamide, exist in various forms depending on the solvent's polarity, which is critical for understanding the chemical behavior of these compounds in different environments (Boulton & Katritzky, 1961).

Catalysis and Bond Activation

- Pd-Catalyzed C(sp(3))-H Bond Activation: Pasunooti et al. (2015) used derivatives like 5-methylisoxazole-3-carboxamide to catalyze C(sp(3))-H bond activation. This process is crucial for creating γ-substituted non-natural amino acids, indicating a potential application in synthesizing unique amino acid derivatives (Pasunooti et al., 2015).

Synthesis of Amino and Hydroxamic Acids

- Synthesis of Amino and Hydroxamic Acids: Kislyi et al. (2005) and Hines & Stammer (1977) have explored the synthesis of 4-aminoisoxazoles and hydroxamic acids derived from isoxazoles. These compounds play a significant role in the development of pharmaceuticals and have applications in medical chemistry (Kislyi et al., 2005); (Hines & Stammer, 1977).

Development of Non-Natural Amino Acids

- Evaluation of Protecting Groups: Riess et al. (1998) studied the regioselectivity of 3-hydroxyisoxazole-5-ester and its application in synthesizing protected 3-hydroxyisoxazole-5-carbaldehydes, an intermediary in creating CNS-active amino acid analogues (Riess et al., 1998).

Pharmaceutical Applications

- Carbonic Anhydrase Inhibition: Altug et al. (2017) synthesized isoxazole-containing sulfonamides, showing potent inhibition of carbonic anhydrase II and VII. These enzymes are targets for various therapeutic applications, such as in glaucoma and neuropathic pain (Altug et al., 2017).

Mecanismo De Acción

Target of Action

Isoxazole derivatives, a class to which this compound belongs, are known to bind to various biological targets based on their chemical diversity .

Mode of Action

MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine .

Biochemical Pathways

For instance, the synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .

Result of Action

For instance, some isoxazole derivatives have shown potent activities against various cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxyisoxazole-5-carboxamide. For instance, the synthesis of isoxazole derivatives can be influenced by environmental factors such as the presence of a bulky tert-butyl substituent on the carbonyl carbon atom . Additionally, the use of environmentally friendly synthetic routes has been emphasized in the synthesis of isoxazole derivatives .

Safety and Hazards

Direcciones Futuras

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The future of isoxazole derivatives lies in the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Análisis Bioquímico

Biochemical Properties

3-Hydroxyisoxazole-5-carboxamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme cyclooxygenase, where it acts as an inhibitor. This interaction is significant because it can modulate the production of prostaglandins, which are involved in inflammation and pain signaling pathways . Additionally, this compound has been shown to interact with certain proteins involved in DNA synthesis, thereby affecting cellular replication processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the DNA synthesis process . It also affects cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell growth . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, it can inhibit the activity of DNA polymerase, leading to decreased DNA synthesis and cell proliferation . These binding interactions are crucial for the compound’s therapeutic effects, as they modulate the activity of target enzymes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or acidic conditions can lead to the breakdown of the compound . Long-term studies have also indicated that continuous exposure to this compound can result in sustained inhibition of cell proliferation and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit inflammation and reduce pain without significant adverse effects . At higher doses, this compound can cause toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound is its conversion to 3-hydroxyisoxazole-5-carboxylic acid by the enzyme carboxylesterase . This metabolic transformation is crucial for the compound’s excretion from the body. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be transported into the nucleus, where it affects DNA synthesis and gene expression . The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are crucial for its biological activity.

Propiedades

IUPAC Name |

3-oxo-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c5-4(8)2-1-3(7)6-9-2/h1H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXZHEOQJVBMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303349 | |

| Record name | 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14016-01-4 | |

| Record name | 14016-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.